methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride
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Overview
Description
Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride typically involves the reaction of piperazine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride: This compound has a similar structure but with a benzyl group attached to the piperazine ring.
Piperazine derivatives: Other derivatives of piperazine, such as N-methylpiperazine and N-ethylpiperazine, share similar chemical properties but differ in their specific substituents and applications.
Uniqueness
Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride is unique due to its specific ester group and dihydrochloride salt form, which confer distinct chemical reactivity and solubility properties. These characteristics make it particularly useful in the synthesis of complex molecules and in various research applications .
Properties
Molecular Formula |
C7H16Cl2N2O2 |
---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
InChI Key |
BAKVEPAYECKEHR-ILKKLZGPSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CNCCN1.Cl.Cl |
Canonical SMILES |
COC(=O)CC1CNCCN1.Cl.Cl |
Origin of Product |
United States |
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